molecular formula C14H29ClNP B1589532 Tributyl(cyanomethyl)phosphonium Chloride CAS No. 82358-61-0

Tributyl(cyanomethyl)phosphonium Chloride

Cat. No. B1589532
CAS RN: 82358-61-0
M. Wt: 277.81 g/mol
InChI Key: JCHWNYYARSRCKZ-UHFFFAOYSA-M
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Description



  • Tributyl(cyanomethyl)phosphonium chloride (CMBP) is a chemical compound with the CAS Number 82358-61-0 .

  • Its molecular formula is C14H29ClNP , and its molecular weight is 277.82 g/mol .

  • CMBP appears as a white to almost white powder or crystals .

  • It is soluble in methanol .

  • The compound is used in various chemical reactions, including the Mitsunobu reaction .





  • Synthesis Analysis



    • CMBP can be synthesized in two steps starting from chloroacetonitrile .

    • The first step involves the reaction of tributylphosphine with chloroacetonitrile in nitromethane to afford phosphonium salts 4.

    • The second step involves the reaction of these salts with cyanide ion to form CMBP.





  • Molecular Structure Analysis



    • The molecular structure of CMBP consists of a tributylphosphonium cation with a cyanomethyl group attached.

    • The cyanomethyl group is a strong electrophile due to the presence of the cyano (CN) group.





  • Chemical Reactions Analysis



    • CMBP is a Mitsunobu-type reagent that promotes the alkylation of various nucleophiles (HA) with alcohols (ROH) to give RA.

    • It overcomes the limitation of pKa in the traditional Mitsunobu reaction.

    • CMBP can also be utilized for the synthesis of primary amines via Mitsunobu alkylation of sulfonamides.





  • Physical And Chemical Properties Analysis



    • Melting point : 97.0 to 101.0 °C.

    • Solubility : Soluble in methanol.

    • Toxicity : H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or if inhaled).

    • Safety precautions : Handle with care; avoid inhalation, skin contact, and eye contact.




  • Scientific Research Applications

    Tributyl(cyanomethyl)phosphonium Chloride is a chemical compound with the molecular formula C14H29ClNP and a molecular weight of 277.82 . It appears as a white to almost white powder or crystal . It’s soluble in methanol and has a melting point between 97.0 to 101.0 °C .

    In terms of safety, it’s toxic if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .

    • Electrochemical Systems

      • PILs, particularly phosphonium room temperature ionic liquids (PRTILs), have unique applications in electrochemical systems due to their chemical and thermal stabilities, relatively low viscosities, and high conductivities .
      • They are excellent electrolysis solutions because of their wide electrochemical window .
      • PRTILs have been regarded as attractive candidates for lithium-battery electrolytes because of their stability and safety aspects .
    • Electrochemical Devices

      • PILs have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries .
    • Separation Processes

      • There is a growing interest in using PILs in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials .
    • Polymerization Reaction

      • Some PILs, including tributyl (ethyl) phosphonium diethyl phosphate and trihexyl (tetradecyl) phosphonium bis 2,4,4-(trimethyl pentyl)-phosphinate, have been used as reactive additives in polymerization reaction for the synthesis and modification of epoxy-networked polymeric materials .
    • Condensation Reactions

      • Tributyl(cyanomethyl)phosphonium Chloride can be used as a reactant in condensation reactions . These reactions are a class of chemical reactions where two molecules combine to form a larger molecule, with the loss of a small molecule .
    • Wittig Reactions

      • This compound can also be used in Wittig reactions . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones . It involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide (also known as a Wittig reagent) to give an alkene and triphenylphosphine oxide .
    • Synthesis of Phosphonium-Iodonium Ylides

      • Tributyl(cyanomethyl)phosphonium Chloride can be used in the synthesis of phosphonium-iodonium ylides . These ylides are useful intermediates in organic synthesis .
    • Preparation of α,β-Unsaturated Esters, Amides, and Nitriles

      • This compound can be used in the preparation of α,β-unsaturated esters, amides, and nitriles . These compounds are important in organic synthesis and medicinal chemistry .

    Future Directions



    • CMBP has potential applications in organic synthesis, especially in reactions involving alkylation and amine synthesis .

    • Further research could explore its use in more complex reactions and its compatibility with other functional groups.




    I hope this analysis provides a comprehensive overview of Tributyl(cyanomethyl)phosphonium Chloride. If you need further details or have any specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    tributyl(cyanomethyl)phosphanium;chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JCHWNYYARSRCKZ-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC[P+](CCCC)(CCCC)CC#N.[Cl-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H29ClNP
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30469166
    Record name (Cyanomethyl)tributylphosphonium Chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30469166
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    277.81 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Tributyl(cyanomethyl)phosphonium Chloride

    CAS RN

    82358-61-0
    Record name 82358-61-0
    Source DTP/NCI
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    Record name (Cyanomethyl)tributylphosphonium Chloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30469166
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Cyanomethyltri-n-butylphosphonium chloride
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tributyl(cyanomethyl)phosphonium Chloride
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    Tributyl(cyanomethyl)phosphonium Chloride
    Reactant of Route 6
    Tributyl(cyanomethyl)phosphonium Chloride

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